Methyl 6-(cyclohexylthio)nicotinate

Lipophilicity Drug-likeness ADME prediction

Methyl 6-(cyclohexylthio)nicotinate is a nicotinic acid ester distinguished by a cyclohexylthio substituent at the pyridine 6-position. Its computed physicochemical profile includes a molecular weight of 251.35 g/mol, XLogP3 of 3.4, topological polar surface area (TPSA) of 64.5 Ų, zero hydrogen-bond donors, four hydrogen-bond acceptors, and four rotatable bonds.

Molecular Formula C13H17NO2S
Molecular Weight 251.35 g/mol
Cat. No. B13007119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(cyclohexylthio)nicotinate
Molecular FormulaC13H17NO2S
Molecular Weight251.35 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=C(C=C1)SC2CCCCC2
InChIInChI=1S/C13H17NO2S/c1-16-13(15)10-7-8-12(14-9-10)17-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3
InChIKeyNHEQDSSFYMDZAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-(cyclohexylthio)nicotinate (CAS 1355223-78-7): Procurement-Relevant Identity and Physicochemical Profile


Methyl 6-(cyclohexylthio)nicotinate is a nicotinic acid ester distinguished by a cyclohexylthio substituent at the pyridine 6-position [1]. Its computed physicochemical profile includes a molecular weight of 251.35 g/mol, XLogP3 of 3.4, topological polar surface area (TPSA) of 64.5 Ų, zero hydrogen-bond donors, four hydrogen-bond acceptors, and four rotatable bonds [1]. The compound is commercially supplied at ≥98% purity (NLT 98%) for pharmaceutical R&D and quality-control applications . This specific substitution pattern creates a lipophilic, sterically demanding thioether motif that fundamentally distinguishes it from common nicotinate esters and 6-halo or 6-alkoxy analogs.

Synthetic scaffold Nicotinate ester intermediate for SAR libraries and lead optimization
Unique motif Cyclohexylthio substituent imparts high lipophilicity and steric bulk
Supply specification High-purity supply for pharmaceutical R&D and quality-control workflows

Why Methyl 6-(cyclohexylthio)nicotinate Cannot Be Replaced by Common Nicotinate Esters in Research and Development


The cyclohexylthio group at the 6-position imparts a unique combination of high lipophilicity (XLogP3 = 3.4) and substantial steric bulk that is absent in the parent methyl nicotinate (XLogP3 ≈ 0.8) or in smaller 6-substituted analogs such as methyl 6-chloronicotinate [1]. This difference of approximately 2.6 log units in calculated lipophilicity translates to roughly a 400-fold difference in octanol-water partition coefficient, profoundly affecting membrane permeability, metabolic stability, and protein-binding behavior [1]. Furthermore, the cyclohexylthio sulfur atom introduces distinct polarizability and potential for sulfur-specific interactions (e.g., with cytochrome P450 heme iron or cysteine residues) that cannot be replicated by oxygen- or carbon-based substituents [2]. Simply interchanging methyl 6-(cyclohexylthio)nicotinate with a less lipophilic or sterically smaller analog would alter solubility, LogD, target engagement kinetics, and off-target binding profiles, making generic substitution scientifically indefensible in any structure-activity relationship (SAR) or lead-optimization program.

Lipophilicity mismatch
Target Cyclohexylthio: high logP profile
Analog Methyl nicotinate or 6-chloro: low logP
Substantial logP difference alters membrane partitioning and protein binding, preventing direct swap in SAR studies.
Sulfur-specific interactions
Target Thioether sulfur polarizability
Analog O- or C-linked substituents lack S interactions
CYP heme or cysteine interactions may differ; oxygen analogs cannot replicate sulfur’s electronic character.
Conformational profile
Target Flexible cyclohexyl ring + 4 rotatable bonds
Analog Rigid arylthio or smaller 6-alkoxy analogs
Entropic penalty and binding-site adaptability may shift; rigid analogs cannot mimic cyclohexyl dynamics.

Methyl 6-(cyclohexylthio)nicotinate: Quantitative Differential Evidence Against Closest Analogs


Lipophilicity (XLogP3) Comparison: Methyl 6-(cyclohexylthio)nicotinate vs. Methyl Nicotinate vs. Methyl 6-Chloronicotinate

Methyl 6-(cyclohexylthio)nicotinate exhibits a computed XLogP3 of 3.4, compared with 0.8 for the unsubstituted methyl nicotinate and approximately 1.5 for methyl 6-chloronicotinate [1]. This represents a 2.6-log-unit increase over the parent ester and a 1.9-log-unit increase over the 6-chloro analog, corresponding to approximately 400-fold and 80-fold higher octanol-water partition coefficients, respectively. The substantially elevated lipophilicity is expected to enhance passive membrane permeability while simultaneously reducing aqueous solubility, a trade-off that must be managed in formulation development.

Lipophilicity (XLogP3)
Cross-study comparable
XLogP3 3.4
vs. methyl nicotinate 0.8
vs. 6-chloro analog ~1.5
Substantially higher lipophilicity; may support membrane permeability studies
Computed by XLogP3 3.0; translates to ~400-fold P difference
Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) Differentiation: Impact on Oral Bioavailability Prediction

The target compound has a computed TPSA of 64.5 Ų, which is significantly higher than the ~39 Ų of methyl 6-chloronicotinate and the ~52 Ų of methyl nicotinate [1]. The ester carbonyl and pyridine nitrogen contribute the majority of the polar surface area, while the thioether sulfur adds modest polarity. At 64.5 Ų, the TPSA remains well below the Veber threshold of 140 Ų for predicted oral bioavailability, yet the 25.5 Ų increase over the 6-chloro analog suggests altered hydrogen-bonding capacity that could influence solubility and transporter recognition.

TPSA
Cross-study comparable
64.5 Ų
(vs. 39 Ų for 6-Cl analog)
Polar surface area below Veber threshold; may influence transporter recognition
Computed by Cactvs 3.4.6.11; 25.5 Ų higher than 6-Cl analog
TPSA Oral bioavailability Veber rules

Rotatable Bond Count and Conformational Flexibility Relative to Arylthio Analogs

Methyl 6-(cyclohexylthio)nicotinate possesses 4 rotatable bonds (ester C-O, ester C-C, S-Cpyridine, S-Ccyclohexyl), compared with 2 rotatable bonds for methyl 6-(phenylthio)nicotinate (the aromatic ring being rotationally constrained) [1]. The cyclohexyl ring itself can interconvert between chair conformations, adding further conformational degrees of freedom not present in planar aromatic thioether analogs. This increased flexibility imposes a larger entropic penalty upon binding to a rigid protein pocket but also enables the ligand to adapt to differently shaped binding sites, potentially broadening its target profile.

Rotatable bonds
Class-level inference
4 rotatable bonds + cyclohexyl chair flip
Conformational flexibility may enable binding-site adaptation studies
Versus rigid arylthio analogs (2 bonds); entropic penalty context may differ
Conformational flexibility Entropic penalty Molecular recognition

Class-Level Anti-Tubercular Activity of Cyclohexylsulfanyl-Substituted Nicotinonitrile Scaffolds

Although no published MIC data exist specifically for methyl 6-(cyclohexylthio)nicotinate, a structurally related cyclohexylsulfanyl-substituted nicotinonitrile (compound 4n: 4,6-bis(4-chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-methoxynicotinonitrile) demonstrated an MIC of 3.1 μM against Mycobacterium tuberculosis H37Rv, outperforming ethambutol and pyrazinamide in the same assay [1]. This class-level evidence demonstrates that the cyclohexylsulfanyl-nicotinonitrile/nicotinate scaffold can confer potent antimycobacterial activity when appropriately substituted. The target compound's cyclohexylthio-nicotinate core shares the critical sulfur-cyclohexyl pharmacophoric element with the active anti-TB series.

Anti-TB chemotype
Class-level inference
Cyclohexylsulfanyl-nicotinonitrile analog: MIC 3.1 µM vs. M. tuberculosis H37Rv
Supports antimicrobial screening context; scaffold-related chemotype evidence
Data to verify for this exact compound; no direct MIC reported
Antitubercular Mycobacterium tuberculosis Nicotinonitrile

Commercial Purity Benchmarking: ≥98% (NLT 98%) Specification vs. Typical Analog Purity

Methyl 6-(cyclohexylthio)nicotinate is commercially available with a minimum purity specification of 98% (NLT 98%) under ISO-certified quality systems . In contrast, the closely related 2-methyl analog (methyl 6-(cyclohexylthio)-2-methylnicotinate, CAS 1355234-22-8) is typically offered at 95% minimum purity by multiple suppliers . This 3-percentage-point purity differential corresponds to a 60% reduction in total impurity burden (from 5% to 2%), which is significant for applications requiring high-fidelity SAR interpretation, crystallography, or in vivo studies where minor impurities could confound biological readouts.

Purity specification
Supplier specification
≥98% (NLT 98%)
vs. typical 95% for 2-methyl analog
Higher purity may reduce impurity-driven assay variability
Data to verify; supplier-reported specification; ~60% lower impurity burden
Chemical purity Quality control Procurement specification

Recommended Procurement and Application Scenarios for Methyl 6-(cyclohexylthio)nicotinate


Scaffold-Hopping Starting Point for Antitubercular Lead Optimization

Based on the demonstrated low-micromolar anti-TB activity of the cyclohexylsulfanyl-nicotinonitrile chemotype (MIC = 3.1 μM against M. tuberculosis H37Rv) [1], methyl 6-(cyclohexylthio)nicotinate can serve as a versatile ester intermediate for generating focused libraries. The methyl ester functionality enables straightforward hydrolysis to the carboxylic acid for amide coupling, while the cyclohexylthio group preserves the pharmacophoric sulfur motif critical for antimycobacterial potency. This scaffold-hopping approach allows medicinal chemistry teams to explore nicotinate-based analogs distinct from the reported nicotinonitrile series.

Lipophilicity-Driven CNS or Intracellular Target Probe Design

With an XLogP3 of 3.4—approximately 400-fold more lipophilic than methyl nicotinate [1]—this compound is well-suited for designing probes that must penetrate lipid-rich environments such as the blood-brain barrier, mycolic acid-rich mycobacterial cell walls, or intracellular organelle membranes. The elevated lipophilicity, combined with a TPSA of 64.5 Ų that remains favorable for passive permeability, positions it as a synthetically tractable starting point for CNS-targeted nicotinic receptor ligand exploration or for intracellular pathogen-targeted probes.

Conformational Probing of Nicotinic Acetylcholine Receptor (nAChR) Binding Sites

The four rotatable bonds and cyclohexyl chair-flip dynamics of methyl 6-(cyclohexylthio)nicotinate [1] provide conformational flexibility that can be exploited in fragment-based screening against nAChR subtypes. Unlike rigid 6-arylthio analogs, the saturated cyclohexyl ring can adapt to different receptor conformations, potentially revealing subtype-selective binding modes. The nicotinate ester core mimics the nicotinic acid moiety of the endogenous ligand, making this compound a logical probe for mapping nAChR orthosteric and allosteric sites.

High-Purity Reference Standard for Analytical Method Development

The NLT 98% purity specification , exceeding the 95% typical of closely related 2-methyl analogs by a margin that reduces total impurities by 60%, makes this compound suitable as a reference standard for HPLC method validation, quantitative NMR calibration, and impurity profiling in pharmaceutical quality control laboratories. The well-defined physicochemical properties (exact mass 251.09799996 Da, TPSA 64.5 Ų) [1] facilitate unambiguous LC-MS identification.

Application
Selection Property
Validation Focus
Antimycobacterial scaffold exploration
Cyclohexylsulfanyl pharmacophore context
MIC and SAR endpoint review
CNS / intracellular probe design
High lipophilicity profile
Permeability and distribution review
nAChR conformational studies
Rotatable bond flexibility
Subtype-selectivity screening
Analytical reference standard
High-purity specification
Method validation and impurity profiling
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